5-Fluoro-6-methylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-methylpyrimidine-4-carbonitrile is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The incorporation of fluorine into pyrimidine structures often enhances their biological activity and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring . The reaction conditions often require a polar aprotic solvent and a base to facilitate the substitution.
Industrial Production Methods
Industrial production of fluorinated pyrimidines, including 5-Fluoro-6-methylpyrimidine-4-carbonitrile, often involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
5-Fluoro-6-methylpyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with nucleic acids.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylpyrimidine-4-carbonitrile involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity can disrupt normal biochemical processes by altering the structure and function of enzymes and nucleic acids. This disruption can lead to the inhibition of key metabolic pathways, making the compound effective in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also incorporates fluorine into the pyrimidine ring.
6-Fluoropyrimidine: Another fluorinated pyrimidine with similar biological activity.
5-Fluoro-2’-deoxyuridine: A derivative used in cancer treatment.
Uniqueness
5-Fluoro-6-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other fluorinated pyrimidines. Its methyl and cyano groups can enhance its stability and specificity in biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H4FN3 |
---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
5-fluoro-6-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,1H3 |
InChI Key |
MIBNNRYVQBBWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.